molecular formula C11H18BNO3 B1321274 4-(3-(Dimethylamino)propoxy)phenylboronic acid CAS No. 627899-88-1

4-(3-(Dimethylamino)propoxy)phenylboronic acid

Cat. No. B1321274
M. Wt: 223.08 g/mol
InChI Key: ADGDUQZATZNZJH-UHFFFAOYSA-N
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Description

The compound 4-(3-(Dimethylamino)propoxy)phenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. While the specific compound is not directly studied in the provided papers, boronic acids and their derivatives are of significant interest due to their wide range of applications, including their use in organic synthesis, materials science, and medicinal chemistry .

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex and is not directly addressed in the provided papers. However, the synthesis of related compounds, such as those containing dimethylamino groups, is discussed. For example, the synthesis of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one and its subsequent reactions with various phosphorus reagents to form different phosphorus-containing compounds is detailed . This suggests that the synthesis of 4-(3-(Dimethylamino)propoxy)phenylboronic acid would likely involve similar strategies, such as the use of dimethylamino precursors and appropriate reagents to introduce the boronic acid group.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and function. In the case of (trifluoromethoxy)phenylboronic acids, the molecular and crystal structures were determined using single-crystal XRD methods, and the influence of substituents on the acidity of the compounds was evaluated . Although the exact structure of 4-(3-(Dimethylamino)propoxy)phenylboronic acid is not provided, it can be inferred that the presence of the dimethylamino group would affect its electronic properties and potentially its reactivity.

Chemical Reactions Analysis

The reactivity of boronic acid derivatives is highly dependent on their molecular structure. The papers provided do not directly discuss the chemical reactions of 4-(3-(Dimethylamino)propoxy)phenylboronic acid, but they do provide insights into the reactivity of similar compounds. For instance, the unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one with phosphorus reagents leading to various novel compounds indicates that the dimethylamino group can significantly influence the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives, such as their acidity, solubility, and spectroscopic characteristics, are important for their practical applications. The papers discuss the properties of related compounds, such as the acidity of (trifluoromethoxy)phenylboronic acids and their spectroscopic characterization using NMR techniques . These studies provide a foundation for understanding how the introduction of different substituents, such as the dimethylamino group, might alter the properties of 4-(3-(Dimethylamino)propoxy)phenylboronic acid.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
  • Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of a palladium catalyst, a base, and an organoboronic acid or ester .
  • Results or Outcomes : The outcome of this reaction is the formation of a carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Sensing Applications

  • Scientific Field : Analytical Chemistry
  • Application Summary : Boronic acids, including “4-(3-(Dimethylamino)propoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes : The outcomes of these sensing applications can vary widely, depending on the specific analyte being detected .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : “4-(3-(Dimethylamino)propoxy)phenylboronic acid” can be used in the protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .
  • Methods of Application : The method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Results or Outcomes : The outcome of this reaction is the formation of alkyl groups, which can be used as building blocks in organic synthesis .

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used in a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction . This is a variant of the Suzuki-Miyaura reaction that uses a nickel catalyst instead of palladium .
  • Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of a nickel catalyst, a base, and an organoboronic acid or ester .
  • Results or Outcomes : The outcome of this reaction is the formation of a carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Rhodium-Catalyzed Asymmetric Addition Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : “4-(3-(Dimethylamino)propoxy)phenylboronic acid” can be used in rhodium-catalyzed asymmetric addition reactions . These reactions are used to create chiral molecules, which are important in many areas of chemistry, including pharmaceuticals .
  • Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of a rhodium catalyst and an organoboronic acid or ester .
  • Results or Outcomes : The outcome of this reaction is the formation of a chiral molecule .

Preparation of Push-Pull Arylvinyldiazine Chromophores

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used in the preparation of push-pull arylvinyldiazine chromophores . These chromophores have applications in various areas, including organic electronics and photonics .
  • Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of an organoboronic acid or ester .
  • Results or Outcomes : The outcome of this reaction is the formation of a push-pull arylvinyldiazine chromophore .

Palladium-Catalyzed C-OH Bond Activation

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used in palladium-catalyzed C-OH bond activation . This reaction is used to activate C-OH bonds, which is a key step in many organic synthesis reactions .
  • Methods of Application : The specific methods of application can vary, but generally, the reaction involves the use of a palladium catalyst and an organoboronic acid or ester .
  • Results or Outcomes : The outcome of this reaction is the activation of a C-OH bond, which can then be used in further reactions .

Formal Anti-Markovnikov Hydromethylation of Alkenes

  • Scientific Field : Organic Chemistry
  • Application Summary : “4-(3-(Dimethylamino)propoxy)phenylboronic acid” can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis .
  • Methods of Application : The method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The outcome of this reaction is the formation of alkyl groups, which can be used as building blocks in organic synthesis .

Safety And Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of this compound involve its use in the development of novel materials that show a longer lifetime and can be easily recycled . These challenges were largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets .

properties

IUPAC Name

[4-[3-(dimethylamino)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDUQZATZNZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Dimethylamino)propoxy)phenylboronic acid

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